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Geissman-Waiss lactone

Cat. No.: B1245968
M. Wt: 127.14 g/mol
InChI Key: TZRVFSMXGZGULU-RFZPGFLSSA-N
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Description

The Geissman-Waiss lactone, systematically named (3aR,6aR)-hexahydrofuro[3,2-b]pyrrol-2(3H)-one (for its (+)-enantiomer), is a heterocyclic compound featuring a fused bicyclic system composed of a γ-lactone and a pyrrolidine (B122466) ring. Its compact and stereochemically defined structure has made it an invaluable chiron for the synthesis of a variety of natural products and their analogues.

The utility of the this compound is most prominently demonstrated in its application as a key intermediate in the total synthesis of pyrrolizidine (B1209537) alkaloids. clockss.org These alkaloids, characterized by a core pyrrolizidine nucleus, are a large family of natural products with a broad spectrum of biological activities. The this compound provides a pre-formed, stereochemically defined bicyclic core that can be elaborated into various necine bases, the foundational structures of many pyrrolizidine alkaloids. clockss.orgresearchgate.net

Numerous synthetic strategies have been developed to access both enantiomers of the this compound, reflecting its high demand in the synthetic community. These approaches include classical resolutions, the use of chiral pool starting materials like L-proline and (S)-pyroglutamic acid, and asymmetric catalytic methods. scielo.brresearchgate.net For instance, efficient syntheses have been reported employing ring-closing metathesis, intramolecular C-H insertion reactions catalyzed by dirhodium(II) complexes, and stereoselective [2+2] cycloadditions. researchgate.netscielo.brnih.gov

The strategic importance of the this compound is underscored by its successful application in the synthesis of several complex natural products. Some notable examples include:

Turneforcidine: The bicyclic lactone has been instrumental in the synthesis of this necine base. researchgate.netnih.gov

Retronecine (B1221780) and Platynecine: As foundational necine bases, their syntheses have been efficiently achieved starting from the this compound. clockss.orgacs.org

Croalbinecine: This polyhydroxylated necine base has also been a target successfully reached through synthetic routes involving the this compound. acs.org

11-Methoxymitragynine Pseudoindoxyl: In a testament to its versatility beyond pyrrolizidine alkaloids, the lactone was utilized in the synthesis of this potent opioid agonist alkaloid. acs.org

The following table summarizes key physical and chemical properties of the this compound:

PropertyValueSource
Molecular Formula C₆H₉NO₂ nih.gov
Molecular Weight 127.14 g/mol nih.gov
IUPAC Name (3aR,6aR)-3,3a,4,5,6,6a-hexahydrofuro[3,2-b]pyrrol-2-one nih.gov
Melting Point (HCl salt) 185-186.5 °C clockss.org
Optical Rotation [α]D²⁶ (HCl salt) +48.8° (c 0.20, MeOH) clockss.org

The bicyclic lactone framework, as exemplified by the this compound, is a recurring structural motif in a multitude of natural products with diverse biological activities. nih.govacs.org This framework imparts a rigid, three-dimensional structure to molecules, which can be crucial for specific interactions with biological targets such as enzymes and receptors. acs.org The inherent conformational rigidity of the bicyclic system reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.

Bicyclic lactones are not only important as final bioactive compounds but also serve as versatile synthetic intermediates that can be readily transformed into other complex structures. nih.gov The lactone functionality itself is a valuable handle for various chemical manipulations, including reduction, hydrolysis, and nucleophilic attack, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures.

The prevalence of the bicyclic lactone motif in natural products has spurred significant interest in the development of novel synthetic methodologies for their construction. nih.govnih.gov These methods often focus on achieving high levels of stereocontrol, which is essential for the synthesis of enantiomerically pure compounds for biological evaluation. The development of catalytic asymmetric methods for the synthesis of bicyclic lactones remains an active area of research, highlighting the continued importance of this structural framework in modern organic chemistry. nih.gov

The following table lists some examples of natural products and synthetic intermediates that contain a bicyclic lactone framework, illustrating the importance of this structural motif.

Compound ClassExampleSignificance
Pyrrolizidine Alkaloids RetronecineCore component of numerous biologically active alkaloids. clockss.org
Indole Alkaloids 11-Methoxymitragynine PseudoindoxylPotent opioid agonist. acs.org
Anti-HIV Agents DCKChiral molecule with anti-HIV activity. nih.gov
Natural Products Scholarisine AIsolated from Alstonia scholaris. acs.org
Natural Products CrispatanolideIsolated from Makinoa crispata. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B1245968 Geissman-Waiss lactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydrofuro[3,2-b]pyrrol-2-one

InChI

InChI=1S/C6H9NO2/c8-6-3-4-5(9-6)1-2-7-4/h4-5,7H,1-3H2/t4-,5-/m1/s1

InChI Key

TZRVFSMXGZGULU-RFZPGFLSSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1OC(=O)C2

Canonical SMILES

C1CNC2C1OC(=O)C2

Synonyms

Geissman-Waiss lactone

Origin of Product

United States

Synthetic Methodologies for Geissman Waiss Lactone

Retrosynthetic Disconnections and Strategic Approaches

The fundamental structure of Geissman-Waiss lactone allows for several strategic retrosynthetic disconnections. A common approach involves the disconnection of the lactone ring, leading back to a substituted pyrrolidine (B122466) precursor. This strategy focuses on first establishing the pyrrolidine ring and then forming the fused lactone.

Another prevalent strategy involves a [2+2] cycloaddition reaction. Specifically, the reaction between an endocyclic enecarbamate and dichloroketene (B1203229) has been employed to construct the bicyclic system, which is then further elaborated to the target lactone. scielo.br This approach offers a convergent pathway to the core structure.

Furthermore, intramolecular reactions have proven effective. For instance, an intramolecular Michael reaction of an acyclic precursor can be utilized to form the bicyclic lactone. researchgate.net Similarly, intramolecular C-H insertion reactions catalyzed by transition metals like dirhodium(II) provide another powerful tool for the construction of the this compound framework. nih.gov

Enantioselective Syntheses of this compound

Given the chiral nature of the target alkaloids, the development of enantioselective syntheses of this compound is of paramount importance. These syntheses can be broadly categorized into chiral pool-derived pathways and methods employing asymmetric catalysis.

The chiral pool approach leverages readily available, enantiomerically pure starting materials to impart chirality to the final product. mdpi.com

L-proline, a naturally occurring chiral amino acid, has served as a versatile starting material for the enantioselective synthesis of the (1R,5R)-Geissman-Waiss lactone. scielo.brmdpi.com One such synthesis commences with the preparation of an enantiomerically pure five-membered endocyclic enecarbamate derived from L-proline. This is followed by a highly stereoselective [2+2] cycloaddition with dichloroketene. The resulting cycloadduct undergoes further transformations, including a notable decarboxylation step, to yield the desired lactone. scielo.br While effective, this route required a five-step sequence to prepare the key enecarbamate intermediate. scielo.br

Bakers' yeast reduction of a β-oxo proline derivative has also been demonstrated as a key step in an enantioselective synthesis of the (–)-(1S,5S)-Geissman–Waiss lactone. This biocatalytic reduction establishes the crucial stereochemistry of a cis-hydroxy ester intermediate with high enantiomeric enrichment. rsc.org

Starting MaterialKey ReactionsTarget EnantiomerReference
L-Proline[2+2] Cycloaddition with dichloroketene, Decarboxylation(1R,5R) scielo.br
β-oxo proline derivativeBakers' yeast reduction(–)-(1S,5S) rsc.org

A short and efficient asymmetric synthesis of (−)-Geissman−Waiss lactone has been developed starting from meso-cyclohexadiene epoxide. acs.orgacs.orgnih.gov This strategy hinges on the desymmetrization of the meso-epoxide. acs.org A key transformation is the asymmetric ring-opening of the epoxide, which installs the required 1S,5S stereocenters. acs.orgnih.gov This is followed by oxidative lactonization and lactamization sequences to complete the synthesis. acs.orgacs.org This streamlined approach provides a modular pathway to this important building block. acs.org

Starting MaterialKey ReactionsTarget EnantiomerReference
meso-Cyclohexadiene EpoxideAsymmetric epoxide ring-opening, Oxidative lactonization/lactamization(−) acs.orgacs.org

(S)-Malic acid has been utilized as a chiral precursor for the enantioselective synthesis of a precursor to the Geissman lactone. clockss.org One approach involves the diastereoselective intramolecular Michael reaction of a carbamate (B1207046) derived from (S)-malic acid. researchgate.net Another route starting from (S)-malic acid achieved the synthesis of pyrrolizidine (B1209537) alkaloids, such as (+)-heliotridine and (+)-retronecine, which are related to the this compound, by employing an intermolecular carbenoid displacement reaction as a key step. researchgate.net

Starting MaterialKey ReactionsTargetReference
(S)-Malic AcidDiastereoselective intramolecular Michael reactionGeissman lactone precursor researchgate.net
(S)-Malic AcidIntermolecular carbenoid displacement(+)-Heliotridine, (+)-Retronecine researchgate.net

Asymmetric catalysis offers an alternative and often more flexible approach to enantioselective synthesis, avoiding the limitations of chiral pool starting materials.

One notable example is the use of a dirhodium(II) complex with chiral ligands to catalyze the intramolecular C-H insertion reaction of a chiral nonracemic diazoacetate. nih.gov This method has been successfully applied to the efficient preparation of both (−)- and (+)-Geissman-Waiss lactone with excellent regioselectivity and cis-diastereoselectivity. nih.gov The resulting bicyclic lactone was then used in the synthesis of the necine base, (−)-turneforcidine. nih.gov

Another strategy involves a palladium(II)-catalyzed asymmetric carbonylative bicyclisation of racemic N-protected 1-amino-pent-4-ene-3-ols. researchgate.net This kinetic resolution process, in the presence of a chiral bis(oxazoline) ligand, affords enantiomerically enriched derivatives of 2-oxa-6-azabicyclo[3.3.0]octan-3-ones. researchgate.net

Catalytic SystemKey ReactionTargetReference
Dirhodium(II) tetrakis[methyl (5R and 5S)-3-phenylpropanoyl-2-imidazolidinone-5-carboxylate]Intramolecular C-H insertion(−)- and (+)-Geissman-Waiss lactone nih.gov
Palladium(II) with chiral bis(oxazoline) ligandsAsymmetric carbonylative bicyclisation (Kinetic Resolution)Enantiomerically enriched this compound derivatives researchgate.net

Asymmetric Catalysis in this compound Synthesis

Dirhodium(II)-Catalyzed Reactions

Dirhodium(II) complexes have proven to be powerful catalysts for the decomposition of diazo compounds, enabling a variety of useful transformations, including C-H insertion reactions. nih.gov This methodology has been effectively applied to the synthesis of this compound.

A notable approach involves the intramolecular C-H insertion of chiral nonracemic diazoacetates. acs.orgacs.orgnih.gov This reaction, catalyzed by dirhodium(II) tetrakis[methyl (5R and 5S)-3-phenylpropanoyl-2-imidazolidinone-5-carboxylate], proceeds with high regioselectivity and cis-diastereoselectivity to furnish the desired bicyclic lactone. acs.orgacs.orgnih.gov By utilizing either the (R)- or (S)-enantiomer of the diazoacetate precursor, both the (-)- and (+)-enantiomers of the N-Cbz protected this compound can be synthesized in good yields. acs.org For instance, the Rh2[5(R)-MPPIM]4-catalyzed reaction of the corresponding diazoacetate yields the (-)-Geissman-Waiss lactone, while the Rh2(4S-MPPIM)4 catalyst facilitates the formation of the (+)-enantiomer. acs.org This method's utility has been demonstrated in the total synthesis of the necine base, (-)-turneforcidine. acs.orgnih.gov

CatalystStarting MaterialProductYield (%)Ref
Rh₂(OAc)₄DiazoacetoacetateThienamycin intermediate- nih.gov
Rh₂(5R-MPPIM)₄Chiral nonracemic diazoacetate (-)-5a(-)-Geissman-Waiss lactone (-)-4b- acs.orgacs.org
Rh₂(4S-MPPIM)₄Chiral nonracemic diazoacetate (+)-5b(+)-Geissman-Waiss lactone (+)-4b76 acs.org
Metal-Catalyzed Asymmetric Transformations (e.g., Cr(salen), Pd)

Asymmetric catalysis using transition metals provides another powerful avenue for the enantioselective synthesis of the this compound.

Chromium(salen) Complexes: A concise asymmetric synthesis of (-)-Geissman-Waiss lactone has been achieved starting from meso-cyclohexadiene epoxide. acs.orgnih.govacs.org A key step in this strategy is the asymmetric ring-opening of the epoxide with trimethylsilylazide, catalyzed by a chiral Cr(salen) complex. acs.orgacs.org This reaction establishes the crucial stereocenters that are carried through to the final product. Subsequent steps involve reduction of the azide (B81097), protection of the resulting amine, and oxidative cleavage of the double bond followed by lactonization and lactamization to afford the target lactone. acs.orgacs.org

Palladium Catalysis: Palladium-catalyzed reactions have also been employed in the synthesis of this compound derivatives. One approach involves the kinetic resolution of racemic N-protected 1-amino-pent-4-ene-3-ols via an asymmetric Pd(II)-catalyzed carbonylative bicyclization. nih.gov This method yields enantiomerically enriched N-protected 2-oxa-6-azabicyclo[3.3.0]octan-3-ones, which are derivatives of the this compound, with moderate to good enantiomeric excess. nih.gov Another palladium-based strategy involves the reduction of an azide group in a precursor molecule using Pd(OH)₂/C, which is a crucial step in a multi-step synthesis of (-)-Geissman-Waiss lactone. acs.orgacs.org

CatalystReaction TypeSubstrateProductEnantiomeric Excess (%)Ref
Cr(salen) complexAsymmetric epoxide ring-openingmeso-cyclohexadiene epoxide(1S,2S)-1-azido-2-trimethylsiloxycyclohexene85 acs.orgacs.org
Chiral Pd(II) complexKinetic resolution via carbonylative bicyclizationRacemic N-protected 1-amino-pent-4-ene-3-ols(R,R)-N-protected this compound derivatives60-73 nih.gov

Biocatalytic Routes to Enantiopure this compound

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes and whole-cell systems have been successfully utilized to produce enantiopure this compound.

Microbial Reductions (e.g., Baker's Yeast)

Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst capable of performing stereoselective reductions of carbonyl compounds. cnr.it The reduction of a β-oxo proline derivative using baker's yeast leads to the formation of a cis-hydroxy ester. researchgate.netdntb.gov.ua This intermediate can then be converted through a one-carbon homologation sequence into the (–)-Geissman–Waiss lactone with high enantiomeric enrichment (>90% ee). researchgate.netdntb.gov.uaresearchgate.net This biocatalytic reduction establishes the key stereochemistry required for the synthesis of the natural enantiomer of the lactone.

Enzymatic Oxidations (e.g., Baeyer-Villiger Monooxygenase)

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. asm.orgacs.orgau.dk This enzymatic Baeyer-Villiger oxidation is often highly regio- and enantioselective, making it a valuable tool for asymmetric synthesis. au.dknih.govnih.gov

The application of BVMOs to the synthesis of this compound has been explored. For example, cyclopentadecanone (B167302) monooxygenase (CPDMO) has shown unprecedented preference in the regiodivergent oxidation of the bicyclic precursor to the this compound. lookchem.com This enzymatic oxidation provides access to the optical antipode of natural products like retronecine (B1221780). Furthermore, whole-cell biooxidation using various microorganisms has been applied to the synthesis of the N-protected (1R,5R)-Geisman–Waiss lactone. researchgate.netresearchgate.netdntb.gov.ua The choice of biocatalyst can influence the stereochemical outcome of the reaction.

BiocatalystReaction TypeSubstrateProductRef
Baker's YeastReductionβ-oxo proline derivative(–)-Geissman–Waiss lactone researchgate.netdntb.gov.uaresearchgate.net
Cyclopentadecanone monooxygenase (CPDMO)Baeyer-Villiger OxidationBicyclic ketone precursorThis compound enantiomer lookchem.com
Whole cellsBaeyer-Villiger OxidationN-protected ketone precursorN-protected (1R,5R)-Geisman–Waiss lactone researchgate.netresearchgate.netdntb.gov.ua

Key Synthetic Transformations and Reaction Types Employed

Beyond the core catalytic systems, specific reaction types play a crucial role in the construction of the this compound framework.

Cycloaddition Reactions (e.g., [2+2] Cycloaddition with Dichloroketene)

The [2+2] cycloaddition reaction is a powerful tool for the construction of four-membered rings. A highly effective and stereoselective [2+2] cycloaddition of an enantiomerically pure endocyclic enecarbamate with dichloroketene has been utilized as a key step in the synthesis of the this compound. scielo.brscielo.br This approach leads to the formation of a bicyclic dichlorocyclobutanone intermediate. Subsequent reductive removal of the chlorine atoms and other functional group manipulations provide the target lactone. scielo.br The diastereofacial selectivity of the cycloaddition can be influenced by the chiral auxiliary attached to the enecarbamate. researchgate.net This strategy has been successfully employed for the enantiodivergent synthesis of (-)-Geissman-Waiss lactone. researchgate.net

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis has emerged as a powerful tool for the construction of the this compound core. One facile synthetic route employs RCM of a dienyl ester, which is then followed by an intramolecular Michael reaction of the resulting α,β-unsaturated lactone to furnish the target bicyclic system. acs.orgresearchgate.net This strategy highlights the efficiency of RCM in forming one of the key five-membered rings. In a different approach, a double ring-closing metathesis of a tetraene derivative has been utilized to construct both five-membered rings in a single step, leading to the synthesis of N-Boc-norpandamarilactonine-A, a related bicyclic lactone. researchgate.net

Intramolecular Rearrangements and Cascade Reactions

Intramolecular rearrangements and cascade reactions offer concise and stereocontrolled pathways to the this compound.

Intramolecular Michael Reaction: This reaction is a frequently employed key step. For instance, a facile synthesis of both enantiomers of this compound was achieved through the intramolecular Michael reaction of methyl (R)-6-(tert-butoxycarbonylamino)oxy-4-hydroxy-2-hexenoate. researchgate.net This key cyclization step establishes the pyrrolidine ring of the bicyclic lactone. researchgate.net Another example involves the base-induced intramolecular Michael-type addition following a reductive amination, which leads to the N-substituted (2R,3S)-2-ethoxycarbonylmethyl-3-hydroxypyrrolidine skeleton in a one-pot process. researchgate.net The diastereoselectivity of these Michael additions can often be controlled by the geometry of the double bond in the acyclic precursor. researchgate.net

C-H Insertion: An efficient route to both (-)- and (+)-Geissman-Waiss lactone utilizes an intramolecular C-H insertion reaction. nih.govacs.org This method involves the use of chiral nonracemic diazoacetates which, when catalyzed by a dirhodium(II) complex, undergo cyclization with excellent regioselectivity and cis-diastereoselectivity. nih.govacs.orgacs.org This strategy proved effective in the synthesis of the necine base, (-)-turneforcidine. acs.org

Oxidative and Reductive Transformations in Lactone Formation

A variety of oxidative and reductive methods are pivotal in the final stages of this compound synthesis, enabling the formation of the crucial lactone ring and the adjustment of oxidation states.

A notable approach to the this compound involves a reductive decarboxylation of a bicyclic α-amino acid. scielo.brscielo.br Boger's acyl selenide (B1212193) protocol is a key feature of this strategy. scielo.brscielo.br In this multi-step process, the carboxylic acid is converted to a mixed anhydride, which then reacts with sodium phenylselenide to form an acyl selenide. scielo.br This intermediate is subsequently reduced with tributyltin hydride and AIBN to yield the desired N-Cbz protected this compound. scielo.br This method has been successfully applied in concise, enantioselective syntheses starting from enantiomerically pure endocyclic five-membered enecarbamates. scielo.br

Oxidative sequences are instrumental in constructing the bicyclic core from acyclic or monocyclic precursors. A short, asymmetric synthesis of (-)-Geissman-Waiss lactone has been developed starting from a meso-cyclohexadiene epoxide. acs.orgnih.gov Pivotal transformations in this route include an asymmetric epoxide ring opening to establish the required 1S,5S stereocenters, followed by oxidative lactonization and lactamization sequences. acs.orgnih.gov In one variation of this approach, a diol intermediate is oxidized using catalytic amounts of RuCl₃ with NaIO₄ as the stoichiometric oxidant, leading to the N,O-heterobicycle in good yield. acs.org An alternative method employed Jones reagent for this transformation. acs.org These sequences can achieve the formation of both the lactone and lactam rings in a streamlined fashion. acs.org

The selective reduction of one functional group in the presence of another is a critical challenge in multi-step syntheses. In the context of this compound synthesis, chemoselective reduction of an amide carbonyl in the presence of an ester group has been demonstrated as a key step. researchgate.net For example, the lactam carbonyl of an N,O-heterobicyclic intermediate can be chemoselectively reduced using borane-dimethylsulfide complex to afford the desired product, leaving the lactone intact. acs.org This transformation is crucial for accessing specific derivatives and downstream intermediates for the synthesis of various pyrrolizidine alkaloids.

Oxidative Lactonization and Lactamization Sequences

Amide Functionalization and Transformation Methodologies

Interactive Data Tables

Table 1: Selected Reagents in this compound Synthesis

Synthetic Step Key Reagent/Catalyst Function Reference
Ring-Closing MetathesisGrubbs' Catalyst (implied)Alkene metathesis for ring formation researchgate.net
C-H InsertionDirhodium(II) tetrakis[methyl (5R and 5S)-3-phenylpropanoyl-2-imidazolidinone-5-carboxylate]Catalyzes intramolecular C-H insertion of diazoacetates nih.govacs.org
DecarboxylationTributyltin hydride/AIBNReduces acyl selenide to afford the lactone scielo.br
Oxidative LactonizationRuCl₃·3H₂O / NaIO₄Oxidizes a diol to form the lactam/lactone acs.org
Chemoselective ReductionBorane-dimethylsulfide (BH₃-DMS)Reduces lactam carbonyl in the presence of a lactone acs.org
Amide TransformationIridium and B(C₆F₅)₃Co-catalyzes deoxygenative reduction of tertiary amides sioc-journal.cn

Epoxide Ring Opening and Functionalization

A concise and asymmetric synthesis of the (−)-Geissman–Waiss lactone has been developed utilizing the desymmetrization of a meso-epoxide as a central strategy. acs.orgresearchgate.net This approach begins with the readily available meso-cyclohexadiene epoxide. acs.orgacs.org The critical step involves an asymmetric epoxide ring opening, which effectively establishes the required 1S,5S stereocenters of the target lactone in a single transformation. acs.orgresearchgate.net

Meso-epoxides are valuable starting materials as the inherent strain and nucleophilic oxygen of the oxirane ring allow for activation by electrophilic reagents, such as chiral Lewis acids, which then guide the stereoselective approach of a nucleophile. acs.org In one reported synthesis, a chiral chromium(III)-salen complex was employed as a catalyst to facilitate the desymmetrization of the meso-epoxide. researchgate.netacs.org This key transformation is followed by a series of oxidative lactonization and lactamization sequences to complete the construction of the bicyclic lactone framework. acs.orgresearchgate.net This streamlined route provides an efficient pathway toward the synthesis of necine alkaloids. acs.org

Reaction Step Description Key Reagents Outcome
Desymmetrization Asymmetric ring opening of meso-cyclohexadiene epoxide(R,R)-salen complex, TMSN₃Installation of the requisite 1S,5S stereocenters researchgate.netacs.org
Functionalization Reduction of azide and N-Boc protectionPd(OH)₂/C, Et₃SiH, Boc₂OFormation of a protected amino alcohol intermediate researchgate.net
Cyclization Ozonolysis and oxidative lactonization/lactamizationO₃, DMS; Jones ReagentFormation of the final (−)-Geissman–Waiss lactone acs.orgresearchgate.net

Utilization of Chiral Sulfonium (B1226848) Salts

An innovative and rapid non-racemic synthesis of both (+)- and (-)-Geissman-Waiss lactone has been achieved through the application of chiral sulfonium salts. researchgate.netresearchgate.net This methodology hinges on the preparation of chiral cyclic zwitterionic pyrrolidinone intermediates. researchgate.net These intermediates are generated via a highly regioselective 5-exo-trig ring-closure of corresponding chiral sulfonium salts, which are derived from acyclic β-enaminoesters. researchgate.netnih.gov

Synthetic Approach Key Reaction Starting Material Precursor Overall Yield Number of Steps
Chiral Sulfonium Salt CyclizationIntramolecular 5-exo-trig ring-closureAcyclic β-enaminoesters35% researchgate.net6 researchgate.net

Stereochemical Control and Diastereoselectivity in Synthetic Routes

The biological activity of pyrrolizidine alkaloids derived from the this compound is intrinsically linked to their stereochemistry. Consequently, the development of synthetic routes with precise control over the stereochemical outcome is of paramount importance.

Control of Relative and Absolute Stereochemistry

Control over the relative and absolute configuration of the stereocenters in the this compound has been achieved through several distinct strategies. One prominent method involves starting with enantiomerically pure building blocks from the "chiral pool." For instance, lengthy multi-step syntheses have been developed starting from optically active prolines. clockss.orgscielo.br A more direct approach utilizes (4R, 5R)- and (4S, 5S)-5-allyl-4-methoxy-2-oxazolidinones, which are themselves prepared via highly stereocontrolled functionalizations, to produce the corresponding (+) and (-) lactones. clockss.org

Catalytic asymmetric reactions represent another powerful tool. As discussed previously, the asymmetric opening of a meso-epoxide catalyzed by a chiral metal complex can effectively set the absolute stereochemistry of the bridgehead carbons. acs.orgacs.org

Furthermore, substrate-controlled diastereoselective reactions are widely used. A highly effective and stereoselective [2+2] cycloaddition between an enantiomerically pure endocyclic enecarbamate and dichloroketene serves as a key step in a concise, enantioselective synthesis of the lactone. scielo.br The rigid bicyclic skeleton of the lactone itself can provide the structural rigidity necessary to direct subsequent reactions. rsc.org

Diastereoselective Inductions and Stereodivergent Syntheses

Sophisticated methods have been developed that not only control stereochemistry but also allow for the selective synthesis of different diastereomers from a common precursor, a strategy known as stereodivergent synthesis. researchgate.net

One such enantiodivergent synthesis of the (−)-Geissman-Waiss lactone was achieved through the chromatographic separation of diastereomeric azacyclobutanones. researchgate.net These diastereomers were formed in a [2+2] cycloaddition where the enecarbamate substrate bore an 8-phenylmenthyl chiral auxiliary, which induced a 60% diastereomeric excess. researchgate.net

Another example of a stereodivergent synthesis involves the base-induced cyclization of acyclic unsaturated amine derivatives. researchgate.net In this approach, high and complementary diastereoselection is achieved simply by changing the geometry of the carbon-carbon double bond in the starting material, leading to different stereoisomers of the final product. researchgate.net This highlights how a subtle change in substrate geometry can be used to direct the stereochemical outcome of a cyclization reaction, providing access to a range of stereoisomers.

Method Description Key Feature Outcome
Chiral Auxiliary [2+2] Cycloaddition of an enecarbamate with an 8-phenylmenthyl auxiliary. researchgate.netDiastereomeric products are separable by chromatography. researchgate.netEnantiodivergent synthesis of (−)-Geissman-Waiss lactone. researchgate.net
Substrate Control Base-induced cyclization of acyclic unsaturated amine derivatives. researchgate.netChanging the double bond geometry (E/Z) of the precursor.Stereodivergent synthesis of different diastereomers. researchgate.net

Mechanistic Investigations of Reactions Involving Geissman Waiss Lactone

Elucidation of Reaction Pathways and Transition States

Computational studies have provided significant insight into the reaction pathways involving the Geissman-Waiss lactone scaffold. Density Functional Theory (DFT) calculations have been employed to explore its potential as a rigid organocatalytic framework. rsc.org One such investigation focused on a Diels-Alder reaction between cinnamaldehyde (B126680) and cyclopentadiene, where a derivative of the this compound acts as a catalyst. rsc.orgresearchgate.net

The proposed catalytic cycle commences with the condensation of the amine group on the lactone with the aldehyde (cinnamaldehyde) to form a conjugated iminium ion. rsc.orgresearchgate.net This iminium ion formation can result in either E or Z isomers, which then act as activated dienophiles in the subsequent cycloaddition step. rsc.org The cycloaddition itself has been identified as the rate-determining step of the catalytic cycle. rsc.org

Analysis of the transition states for the Diels-Alder reaction revealed them to be asynchronous and concerted, a finding consistent with other theoretical studies of this reaction type. rsc.org The Gibbs energies of activation were calculated as the energy difference between the transition state and the most stable adduct formed between the iminium ion and the diene (cyclopentadiene). rsc.org Following the cycloaddition, hydrolysis of the resulting iminium product regenerates the carbonyl group in the final product and recovers the amine functionality of the lactone catalyst, allowing it to re-enter the cycle. rsc.orgresearchgate.net

Calculated Gibbs Energies of Activation (ΔG‡) for Diels-Alder Reactions

Reaction TypePathwayΔG‡ (kcal/mol)Source
Uncatalyzed ReactionEndo26.5 rsc.org
Exo27.9
Catalyzed with this compound ScaffoldEndo26.6 rsc.org
Exo28.1

Studies on Regiochemical and Stereochemical Determinants

The stereochemical and regiochemical outcomes of reactions to form or utilize the this compound are governed by a delicate interplay of electronic and steric factors. These determinants have been explored in key synthetic steps such as cycloadditions and Baeyer-Villiger oxidations.

Facial diastereoselectivity is critical during the construction of the bicyclic lactone core. In syntheses commencing from enantiomerically pure endocyclic enecarbamates, a [2+2] cycloaddition with dichloroketene (B1203229) is a highly effective and stereoselective method for creating key cyclobutanone (B123998) intermediates. scielo.br However, research has shown that the degree of facial diastereoselectivity is highly dependent on the nature of the substituents on the enecarbamate. scielo.brresearchgate.net

For instance, in a second-generation synthesis of the (1R,5R)-Geissman-Waiss lactone, a notable decrease in facial diastereoselectivity was observed during the [2+2] cycloaddition of an N-Boc protected enecarbamate with dichloroketene compared to other protected versions. scielo.br This finding underscores that the choice of protecting group on the nitrogen atom of the pyroglutamic acid-derived starting material significantly influences the approach of the ketene, thereby determining the stereochemical outcome of the cycloaddition. scielo.br

The Baeyer-Villiger oxidation is a pivotal step in several synthetic routes to the this compound, typically involving the oxidation of a bicyclic cyclobutanone precursor to form the final lactone ring. scielo.brscielo.br The regioselectivity of this reaction—which group attached to the carbonyl migrates—is generally governed by stereoelectronic effects, where the group with the highest migratory aptitude preferentially moves. wikipedia.orgnumberanalytics.com In bicyclic systems, this often means the more substituted bridgehead carbon migrates. scielo.br

However, studies on azabicyclic cyclobutanone precursors to the this compound have revealed interesting deviations from this norm. It was observed that the usual stereoelectronic bias can be counterbalanced or even overridden by steric effects within the Criegee intermediate. scielo.brscielo.br In one specific case, the Baeyer-Villiger oxidation of a bicyclic cyclobutanone bearing an ester group at the C3 position exhibited low regioselectivity. scielo.br It was hypothesized that the presence of this ester group sterically hindered the preferred migration of the bridgehead C5-C6 bond. scielo.br

This hypothesis was supported when a subsequent intermediate, lacking the C3 substituent, was subjected to the same Baeyer-Villiger oxidation conditions. In this instance, the reaction proceeded with high regioselectivity (7:1 ratio), favoring the expected this compound product. scielo.br This confirmed that in the absence of the conflicting steric interactions, the inherent stereoelectronic preference for migration of the bridgehead carbon bond dictates the reaction's outcome. scielo.br

Regioselectivity in Baeyer-Villiger Oxidation of Azabicyclic Cyclobutanone Precursors

PrecursorKey SubstituentObserved Regioselectivity (Desired:Undesired)Controlling FactorSource
Azabicyclic cyclobutanone 7Ester group at C3Low (not specified ratio)Steric effects counteracting stereoelectronics scielo.br
Azabicyclic cyclobutanone 22No substituent at C37 : 1Stereoelectronic effects dominate

Beyond classical steric and electronic effects, subtle, non-classical interactions have been shown to play a significant role in stereocontrol. A computational study investigating the this compound as a rigid scaffold for organocatalysis revealed that stereoselectivity can be manipulated through a network of non-classical weak interactions. rsc.orgrsc.org

Using Non-Covalent Interaction (NCI) plot analysis, researchers identified that weak hydrogen bonds, such as C-H···O interactions, are crucial for establishing stereochemical control in a catalyzed Diels-Alder reaction. rsc.orgnih.gov The study made a key finding: small substituents with potent electronic effects (e.g., a trifluoromethyl group, CF₃) were more effective at enhancing stereocontrol than sterically bulky substituents. rsc.orgrsc.org The electron-withdrawing nature of the CF₃ group was found to strengthen the network of non-covalent interactions between the catalyst, the dienophile, and the diene in the transition state. This not only improved the stereochemical induction but also increased the reaction rate. rsc.org This demonstrates that tuning the electronic properties of substituents on the lactone scaffold can directly influence stereoselectivity by modulating the strength and geometry of these non-classical interactions. rsc.orgrsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating reaction mechanisms involving the Geissman-Waiss lactone scaffold. rsc.orgrsc.org These computational methods allow for the detailed analysis of reaction pathways, including the energies of transition states and intermediates, which are often difficult to study experimentally. rsc.org

A notable application is the investigation of an organocatalyzed Diels-Alder reaction between cinnamaldehyde (B126680) and cyclopentadiene, where a derivative of the this compound serves as the organocatalyst scaffold. rsc.orgresearchgate.net In this catalytic cycle, the amine group of the lactone condenses with cinnamaldehyde to form a conjugated iminium ion, which then acts as the activated dienophile in the cycloaddition reaction with cyclopentadiene. rsc.org The cycloaddition is identified as the rate-determining step of the cycle. rsc.org

DFT calculations, specifically using the M06-2X functional, which is well-suited for main-group thermochemistry, kinetics, and non-covalent interactions, were employed to study this cycloaddition step. rsc.org The study focused on how different substituents on the lactone scaffold could influence the reaction's stereoselectivity. rsc.orgresearchgate.net The calculations revealed that inducing selectivity is possible by placing appropriate chemical groups on the scaffold. rsc.orgresearchgate.net It was found that small substituents with strong electronic effects were more effective at controlling the stereochemical outcome than larger, sterically bulky groups. rsc.orgresearchgate.net For example, the study showed that a trifluoromethyl (CF3) group was particularly efficient at inducing stereoselectivity through non-covalent interactions. researchgate.net

These theoretical studies provide a plausible mechanism and a rational basis for designing more efficient and selective organocatalysts based on the this compound structure. researchgate.net

Conformational Analysis and Stereochemical Prediction

The stereochemical outcome of reactions involving the this compound is intrinsically linked to its three-dimensional structure and conformational preferences. rsc.org Conformational analysis, aided by computational methods, is crucial for predicting and explaining the stereoselectivity observed in its synthesis and its application as a catalyst. rsc.orgresearchgate.net

The rigid bicyclic skeleton of the this compound, which features a sp2-hybridized carbonyl group, provides a structurally constrained framework. rsc.org This rigidity is a key feature when it is used as a scaffold in organocatalysis. rsc.org Computational studies have shown that conformational control can provide a means to shield one face of a reactive site, thereby directing the approach of a reactant and leading to high stereochemical control. rsc.orgsemanticscholar.org

In the context of the organocatalyzed Diels-Alder reaction, DFT calculations demonstrated that the orientation of substituents on the lactone framework dictates the facial selectivity of the cycloaddition. rsc.org The analysis of non-covalent interactions (NCI plots) was used to visualize and understand the weak, non-classical CH interactions that stabilize the transition state leading to the preferred stereoisomer. researchgate.net

In synthetic routes toward the lactone itself, conformational preferences play a critical role. For instance, during the synthesis of a ten-membered cyclic diamide, conformational analysis suggested that the formation of a nine-membered ring intermediate was preferred over the direct formation of the ten-membered ring. researchgate.net This prediction guided the synthetic strategy, which involved lactonization to the nine-membered lactone followed by an intramolecular ester-amide transformation. researchgate.net Similarly, in [2+2] cycloaddition reactions to form precursors to the lactone, the facial diastereoselectivity is a direct consequence of the conformational biases in the starting materials. scielo.br

Table 1: Key Computational Approaches for this compound

Computational Method Application Key Findings Reference
Density Functional Theory (M06-2X) Investigating organocatalyzed Diels-Alder reaction mechanism. The cycloaddition step is rate-determining; small electronic substituents are more effective than bulky ones for stereocontrol. rsc.org
Non-Covalent Interaction (NCI) Plots Analysis of stereodirecting interactions. Showed that CF3 groups efficiently control stereochemistry through weak CH interactions. researchgate.net

Application of Reactivity Descriptors (e.g., Chemical Potential, Hardness, Fukui Functions)

Conceptual DFT provides a framework of reactivity descriptors that quantify the electronic characteristics of molecules, offering predictive power for chemical reactions. sciforum.net While specific studies detailing a full suite of these descriptors for the this compound are not extensively published, the principles can be applied based on studies of analogous systems like γ-butyrolactones. sciforum.net

Reactivity descriptors are derived from how the energy of a system changes with the number of electrons. Key descriptors include:

Chemical Potential (μ): This measures the escaping tendency of electrons from a system. In a reaction between two molecules, electrons flow from the one with the higher chemical potential (the nucleophile) to the one with the lower chemical potential (the electrophile). sciforum.net

Hardness (η): This descriptor quantifies the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Fukui Functions (f(r)): These functions indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

In a theoretical study on the formation of γ-butyrolactone from the reaction of an alkene and a haloacetate, these descriptors were used to predict the flow of electrons. sciforum.net The calculations showed that the chemical potential of the haloacetate was higher than that of the alkene, indicating that, contrary to initial assumptions, the haloacetate acts as the electron donor. sciforum.net However, analysis of the electrophilicity and nucleophilicity indices confirmed that the alkene is the nucleophile and the haloacetate is the electrophile. sciforum.net

For the this compound, similar analyses can be envisioned. The nitrogen atom's basicity and nucleophilicity are critical to its chemistry, for instance, in the formation of iminium ions for catalysis. rsc.org Quantitative estimates of nitrogen basicity can be obtained using conceptual DFT analysis. Furthermore, calculating the energies of complex formation, for example with water or methanol, can provide insight into the hydrogen-bonding capabilities and interaction strengths, which are crucial for understanding its role in catalysis and its behavior in protic solvents. Atomic charges, another descriptor related to reactivity, can be calculated using various schemes (NPA, QTAIM, etc.) to assess the electron distribution and identify electrophilic and nucleophilic centers. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
γ-butyrolactone
cinnamaldehyde
cyclopentadiene
water
methanol
haloacetate

Applications of Geissman Waiss Lactone in Complex Molecule Synthesis

Role as a Key Intermediate for Necine Bases and Pyrrolizidine (B1209537) Alkaloids

The Geissman-Waiss lactone is most renowned for its pivotal role as a key intermediate in the synthesis of necine bases, which form the structural core of pyrrolizidine alkaloids. These alkaloids exhibit a broad spectrum of biological activities, and their synthesis has been a long-standing area of interest for organic chemists. The specific stereoisomer of the this compound, particularly the (1R, 5R) enantiomer, provides a reliable and efficient entry point for the enantioselective construction of various natural necine bases.

Numerous total syntheses of pyrrolizidine alkaloids have leveraged the this compound as a starting material or a key intermediate. For instance, the bicyclic lactone (-)-4b, an enantiomer of the this compound, was successfully utilized in the synthesis of the necine base (-)-turneforcidine. Similarly, both the (+) and (-) enantiomers of the this compound serve as versatile intermediates for accessing necine bases like retronecine (B1221780) and platynecine. The strategic importance of this lactone lies in its pre-defined stereochemistry, which can be translated into the desired stereocenters of the target alkaloid.

The synthesis of the this compound itself has been the subject of extensive research, with various methodologies developed to access its enantiomerically pure forms. These approaches often start from chiral pool materials like L-proline or employ asymmetric reactions such as dirhodium(II)-catalyzed C-H insertion reactions. A notable synthesis of the (-)-Geissman-Waiss lactone was achieved via a ring-closing metathesis (RCM) followed by an intramolecular Michael reaction. Another efficient route involves a [2+2] cycloaddition of an endocyclic enecarbamate with dichloroketene (B1203229).

The following table summarizes the key necine bases and pyrrolizidine alkaloids synthesized using the this compound as a crucial intermediate.

Target MoleculeTypePrecursorKey Synthetic Strategy
(-)-TurneforcidineNecine Base(-)-Geissman-Waiss lactoneDirhodium(II)-catalyzed C-H insertion
(+)-RetronecineNecine Base(+)-Geissman-Waiss lactone[2+2] Cycloaddition
(+)-PlatynecineNecine Base(+)-Geissman-Waiss lactoneHomologation from hydroxyproline (B1673980) derivative
(-)-CroalbinecineNecine Base(-)-Geissman-Waiss lactoneHomologation from hydroxyproline derivative
IntegerriminePyrrolizidine AlkaloidRetronecine (from this compound)Esterification
MonocrotalinePyrrolizidine AlkaloidRetronecine (from this compound)Esterification

Use as a Chiral Building Block for Diverse Natural Products and Analogs

The utility of the this compound extends beyond the realm of pyrrolizidine alkaloids, serving as a versatile chiral building block for the synthesis of a broader range of natural products and their analogs. Its rigid bicyclic structure provides a well-defined stereochemical scaffold that can be elaborated into various complex molecular architectures. The inherent chirality of the lactone allows for the construction of enantiomerically pure target molecules, a critical aspect in medicinal chemistry and drug development.

The enantiomers of the this compound have been employed in enantiodivergent syntheses, where both enantiomers of a target molecule can be accessed from a common chiral precursor. This is particularly valuable for structure-activity relationship (SAR) studies, where the biological activity of both enantiomers needs to be evaluated. For example, an enantiodivergent synthesis of the Ge

Historical Perspective and Evolution of Research on Geissman Waiss Lactone

Early Synthetic Endeavors and Their Significance

Initial approaches to the synthesis of Geissman-Waiss lactone were often lengthy and involved multiple steps, typically starting from readily available chiral precursors such as natural carboxylic acids or amino acids like L-proline. clockss.orgscielo.br These early efforts were crucial as they established the fundamental routes to this key intermediate and demonstrated its utility in constructing more complex alkaloid structures.

One of the pioneering syntheses reported by Geissman and Waiss themselves utilized this lactone as a key intermediate for the synthesis of the necine base retronecine (B1221780). clockss.org This work highlighted the strategic importance of the lactone and spurred further research into its synthesis. Early methods often relied on classical transformations and functional group manipulations. For instance, some syntheses involved the homologation of proline derivatives. A notable example is the Arndt-Eistert homologation of an N-acetylated proline derivative to introduce the necessary carbon atom for the lactone ring formation. clockss.org

Another significant early approach involved the manipulation of bicyclic pyrrole (B145914) systems. For example, the hydrogenation of a bicyclic pyrrole followed by the chemoselective reduction of a ketone functionality could yield the lactone framework. clockss.org These initial syntheses, while not always high-yielding or atom-economical by modern standards, were instrumental in providing access to the this compound and laid the groundwork for the development of more refined synthetic strategies. The significance of these early endeavors lies not only in achieving the target molecule but also in the development of synthetic methodologies that would be improved upon in the decades to follow.

Table 1: Key Features of Early Synthetic Approaches to this compound

Starting Material ExampleKey Transformation(s)Significance
L-Proline derivativesArndt-Eistert homologation, cyclizationEstablished a route from a common chiral pool starting material. clockss.org
Bicyclic pyrrolesCatalytic hydrogenation, chemoselective ketone reductionDemonstrated a different cyclization strategy to form the bicyclic core. clockss.org
(±)-3-Hydroxyproline derivativeBaker's yeast reduction, homologation, cyclizationIntroduced enzymatic methods for stereocontrol. clockss.org

Trends and Advancements in Modern Synthetic Research

A prominent trend is the use of ring-closing metathesis (RCM) . This powerful reaction allows for the formation of the unsaturated lactone ring in a single step from an acyclic precursor, which can then be further manipulated to yield the target lactone. researchgate.net Another widely employed strategy is the intramolecular Michael reaction . This approach involves the cyclization of a suitably substituted precursor, often an α,β-unsaturated lactone, to form the bicyclic system. researchgate.net

Asymmetric synthesis has been a major focus, aiming to produce enantiomerically pure this compound. This has been achieved through various methods:

Asymmetric epoxide ring-opening: Starting from a meso-epoxide, an asymmetric ring-opening reaction can install the required stereocenters early in the synthesis in a highly controlled manner. nih.govacs.org

[2+2] Cycloaddition: The cycloaddition of dichloroketene (B1203229) with enantiomerically pure endocyclic enecarbamates derived from L-proline has been developed as a highly stereoselective route. scielo.br

Catalytic C-H insertion: Dirhodium(II) catalysts have been used to effect an intramolecular C-H insertion of chiral diazoacetates, leading to the bicyclic lactone with excellent regio- and diastereoselectivity. researchgate.net

Reductive processes: Bakers' yeast reduction of β-oxo proline derivatives has been utilized to set the stereochemistry of a key intermediate, which is then converted to the lactone. researchgate.net More recently, iridium and B(C₆F₅)₃ co-catalyzed deoxygenative reduction of tertiary amides has been applied in a formal total synthesis. sioc-journal.cn

Table 2: Comparison of Modern Synthetic Strategies for this compound

Synthetic StrategyKey FeaturesStarting Material Example
Ring-Closing Metathesis (RCM)Efficient formation of the lactone ring.Acyclic diene ester. researchgate.net
Intramolecular Michael AdditionStereocontrolled cyclization.α,β-unsaturated lactone. researchgate.net
Asymmetric Epoxide OpeningDesymmetrization of a meso-compound to install chirality.meso-cyclohexadiene epoxide. nih.govacs.org
[2+2] CycloadditionHigh stereoselectivity using a chiral auxiliary.Enantiopure endocyclic enecarbamate. scielo.br
Catalytic C-H InsertionHigh regio- and diastereoselectivity.Chiral nonracemic diazoacetates. researchgate.net
Amide TransformationChemoselective reduction of amides.Tertiary amides. sioc-journal.cn

Q & A

Q. What protocols ensure reproducibility in this compound syntheses?

  • Methodological Answer :
  • Detailed Characterization : Full NMR (¹H, ¹³C, DEPT), HRMS, and optical rotation data for intermediates .
  • Supporting Information : Publicly archived crystallographic data (e.g., CCDC numbers) and step-by-step synthetic procedures .

Q. How can enzymatic methods be optimized for scalable lactone production?

  • Methodological Answer :
  • Enzyme Engineering : Directed evolution of BVMOs improves activity/stability (e.g., Codexis’s industrial sulfoxidation process) .
  • Substrate Engineering : Modifying ketone substrates to match enzyme active sites enhances regioselectivity .

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